molecular formula C18H11F2N5O B2883167 2,6-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide CAS No. 894063-27-5

2,6-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

Cat. No. B2883167
CAS RN: 894063-27-5
M. Wt: 351.317
InChI Key: WKVLDTXRCAHVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds, has been extensively studied . These compounds are used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . The synthesis of these privileged scaffolds often involves the use of 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered aromatic azole ring containing two carbon and three nitrogen atoms . This structure is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole-containing compounds are complex and often involve multistep synthetic routes . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

Scientific Research Applications

Antibacterial Activity

This compound has been evaluated for its potential in combating bacterial infections. Studies have shown that derivatives of this compound exhibit moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . This suggests its use as a novel antimicrobial agent in the pharmaceutical industry.

Medicinal Chemistry

The triazolopyridazine nucleus of the compound is of interest in medicinal chemistry, particularly for its c-Met inhibition properties. c-Met is a protein kinase implicated in various types of cancer, and inhibitors like this compound can be valuable in cancer therapy . Additionally, derivatives have shown GABA A modulating activity, which could be beneficial in treating neurological disorders .

Energetic Materials

Compounds with a fused-triazole structure, similar to the one , have been identified as potential energetic materials due to their good thermal stabilities and detonation properties. They could be used in the development of less sensitive explosives for military and industrial applications .

Anti-Tumor Activity

Some derivatives of this compound have demonstrated significant anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa, with low IC50 values. This indicates the compound’s potential as a chemotherapeutic agent .

Fluorescent Probes

The structural unit of this compound can be utilized in the synthesis of fluorescent probes. These probes can be used in biological imaging and diagnostics to track biological processes in real-time with high specificity .

Polymer Chemistry

The triazolopyridazine core can be incorporated into polymers, which are then used in solar cells. This application takes advantage of the compound’s structural and electronic properties to improve the efficiency of solar energy conversion .

Mechanism of Action

Mode of Action

The mode of action involves how the compound interacts with its targets and leads to specific changes. While we lack direct evidence for this particular compound, we can draw insights from related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. These compounds often exhibit bioactivity by binding to specific receptors or enzymes, modulating their function, and influencing downstream signaling pathways. For instance, some derivatives have been shown to inhibit histone acetyltransferase PCAF (p300/CBP-associated factor), which plays a role in cancer progression

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can impact drug efficacy and stability. Considering the compound’s structure and potential targets, researchers must explore how external conditions affect its action.

Safety and Hazards

As a research chemical, “2,6-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures.

Future Directions

The future directions in the research of 1,2,4-triazole-containing compounds include finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . This research is expected to contribute significantly to the fields of pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .

properties

IUPAC Name

2,6-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N5O/c19-13-5-2-6-14(20)17(13)18(26)22-12-4-1-3-11(9-12)15-7-8-16-23-21-10-25(16)24-15/h1-10H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVLDTXRCAHVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

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